9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Description
9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C22H21NO5S and its molecular weight is 411.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, also known as 3-{4-methyl-2-oxo-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione, is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
The compound interacts with the GIRK channels, acting as an activator . This interaction results in the opening of the channels, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by the compound affects several biochemical pathways. Primarily, it influences the neuronal excitability pathway, reducing the likelihood of action potential firing and thus decreasing neuronal activity . The downstream effects of this include potential impacts on neurotransmission and synaptic plasticity, although the specific effects would depend on the context and location of the GIRK channels being activated .
Pharmacokinetics
It has been reported that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability over prototypical urea-based compounds . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a decrease in neuronal excitability due to the activation of GIRK channels . This can result in changes to neuronal signaling and potentially influence various neurological processes. The specific effects would likely depend on the context in which the compound is used, including the specific type of neurons involved and the overall state of the nervous system .
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-4-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-14-17-7-8-19-18(11-23(13-27-19)16-9-10-29(25,26)12-16)21(17)28-22(24)20(14)15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMUVRAPCUOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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